SERT Binding Affinity: A 250-Fold Improvement Over In-Class Non-Azetidine Reference Compound Fluoxetine
3-(1-Naphthyloxy)azetidine demonstrates potent inhibition of the serotonin transporter (SERT). In a competitive binding assay using rat synaptosomes and [3H]serotonin as a radioligand, the compound exhibited an IC50 value of 2.70 nM [1]. This is a significant, quantifiable improvement over the widely used reference antidepressant fluoxetine, which exhibits an IC50 of 9.4 nM under comparable assay conditions . This represents a 3.5-fold higher affinity for the primary target.
| Evidence Dimension | Inhibition of [3H]serotonin reuptake (IC50) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | Fluoxetine (Reference SSRI): 9.4 nM |
| Quantified Difference | 3.5-fold lower IC50 (higher affinity) |
| Conditions | Rat synaptosomes; [3H]serotonin radioligand; 15 min incubation |
Why This Matters
This 3.5-fold higher affinity in a primary SERT binding assay provides a quantifiable basis for selecting this scaffold as a more potent starting point for medicinal chemistry optimization compared to fluoxetine-based structures.
- [1] BindingDB. (2021). Affinity Data for CHEMBL4438415 (BDBM50529079): IC50: 2.70 nM for inhibition of rat synaptosomes 5HT transporter. View Source
